
4-(3-methoxyphenyl)-6-methyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-methoxyphenyl)-6-methyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H21N3O2S and its molecular weight is 367.5g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-methoxyphenyl)-6-methyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-methoxyphenyl)-6-methyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
α-Glucosidase Inhibition
The compound demonstrates higher α-glucosidase inhibition activity than the standard drug acarbose . This property is significant in managing blood sugar levels and may have implications for diabetes treatment.
Organic Synthesis
The synthesis of this compound involves a Claisen-Schmidt reaction, resulting in good yields. Researchers can explore its utility as a building block in organic synthesis .
Antifungal Activity
Cinnamic acid esters, to which this compound belongs, exhibit antifungal properties. Investigating its efficacy against specific fungal strains could be valuable .
Antioxidant Potential
Given the presence of cinnamic acid derivatives, this compound might possess antioxidant activity. Researchers could explore its ability to scavenge free radicals .
Anti-Inflammatory Properties
Cinnamic acid esters have been associated with anti-inflammatory effects. Investigating whether this compound modulates inflammatory pathways could be worthwhile .
Antiproliferative Activity
Previous studies suggest that cinnamic acid esters possess antiproliferative properties. Researchers could explore its impact on cell growth and proliferation .
Propiedades
IUPAC Name |
4-(3-methoxyphenyl)-6-methyl-N-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-12-7-9-15(10-8-12)22-19(24)17-13(2)21-20(26)23-18(17)14-5-4-6-16(11-14)25-3/h4-11,18H,1-3H3,(H,22,24)(H2,21,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNNSQXQBAKWOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC(=CC=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-chlorophenyl)-2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B409512.png)
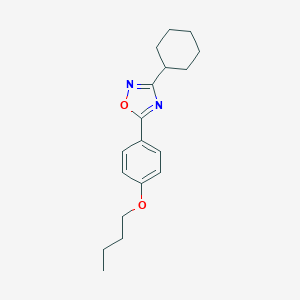
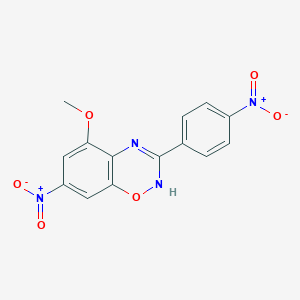
![5-(4-Heptyloxy-phenyl)-3-propyl-[1,2,4]oxadiazole](/img/structure/B409515.png)

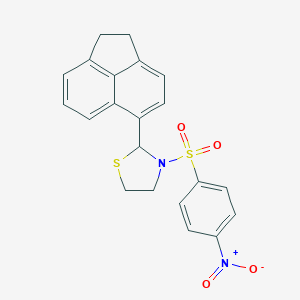
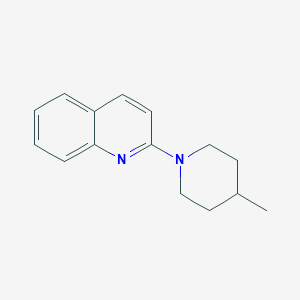
![4-[(4-Chlorophenyl)carbonyl]-1-hexyl-3-methyl-2-pyrazolin-5-one](/img/structure/B409519.png)

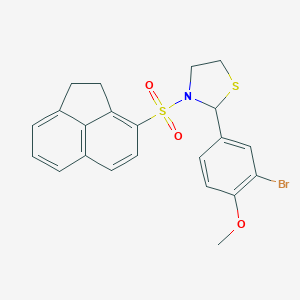
![2-{4-Chloro-3-nitrophenyl}-3-[(4-chlorophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B409529.png)
![2-{4-Chloro-3-nitrophenyl}-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B409530.png)

![2-Chloro-6-[4-(heptyloxy)phenyl]nicotinonitrile](/img/structure/B409533.png)